molecular formula C16H17NO2 B2790539 N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide CAS No. 2034350-17-7

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide

Cat. No. B2790539
CAS RN: 2034350-17-7
M. Wt: 255.317
InChI Key: XRWYFMXMSWFXEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms .


Chemical Reactions Analysis

Furan compounds, including FCBC, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in cancer cells, bacteria, and fungi. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to disrupt bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi at low concentrations. This compound has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer or antimicrobial agent. In vivo studies have yet to be conducted to determine the pharmacokinetics and toxicity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is its synthetic accessibility, which allows for the optimization of its structure and properties for specific applications. This compound also has a unique cyclic structure, which may confer advantages over linear compounds in terms of stability and selectivity. One limitation of this compound is its limited availability and high cost, which may limit its use in large-scale experiments.

Future Directions

Future research on N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide could involve the optimization of its structure and properties for specific applications, such as drug delivery or targeted therapy. In vivo studies could be conducted to determine the pharmacokinetics and toxicity of this compound, as well as its efficacy in animal models of cancer or infectious diseases. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound has shown promise as a versatile and potent synthetic compound for a variety of biomedical applications.

Synthesis Methods

The synthesis of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide involves the reaction of 4-(furan-3-yl)benzylamine with cyclobutanecarboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the cyclic amide this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of this compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have activity against cancer cells, as well as antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system, due to its ability to target specific cells and tissues.

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(14-2-1-3-14)17-10-12-4-6-13(7-5-12)15-8-9-19-11-15/h4-9,11,14H,1-3,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYFMXMSWFXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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